molecular formula C25H24N4O5S2 B2988102 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 1215387-46-4

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2988102
CAS No.: 1215387-46-4
M. Wt: 524.61
InChI Key: YVLQNRCHSAODFM-UHFFFAOYSA-N
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Description

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) . This small molecule functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby suppressing B-cell receptor (BCR) signaling pathways. The primary research value of this compound lies in its application for investigating the role of BTK in B-cell development and activation . It is a critical tool for studying autoimmune diseases such as rheumatoid arthritis and lupus, as well as hematologic malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma, where BTK signaling is dysregulated. Researchers utilize this inhibitor in in vitro cellular assays and in vivo animal models to elucidate disease mechanisms and evaluate the therapeutic potential of BTK pathway inhibition. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5S2/c1-15(30)28-10-9-19-20(13-28)36-23-22(19)24(32)29(12-18-4-3-11-34-18)25(27-23)35-14-21(31)26-16-5-7-17(33-2)8-6-16/h3-8,11H,9-10,12-14H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLQNRCHSAODFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)OC)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. The starting materials include furan-2-carbaldehyde, thiosemicarbazide, and 4-methoxyphenylacetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

  • Step 1: Formation of the Thiazole Ring:
    • React furan-2-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring.
    • Reaction conditions: reflux in ethanol for several hours.
  • Step 2: Formation of the Triazatricyclo Framework:
    • Cyclization of the intermediate product from step 1 with an appropriate reagent to form the triazatricyclo framework.
    • Reaction conditions: heating under nitrogen atmosphere.
  • Step 3: Acetylation and Sulfanylation:
    • Acetylation of the intermediate product from step 2 using acetic anhydride.
    • Sulfanylation with 4-methoxyphenylacetic acid in the presence of a base.
    • Reaction conditions: room temperature, inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.
    • Common reagents: hydrogen peroxide, potassium permanganate.
  • Reduction:
    • Reduction reactions can occur at the carbonyl groups and the thiazole ring.
    • Common reagents: sodium borohydride, lithium aluminum hydride.
  • Substitution:
    • Substitution reactions can take place at the furan ring and the methoxyphenyl group.
    • Common reagents: halogens, nucleophiles.
Major Products:
  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include alcohols and amines.
  • Substitution products vary depending on the reagents used but can include halogenated derivatives and nucleophilic substitution products.

Scientific Research Applications

Chemistry:
  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique electronic properties and potential use in organic electronics.
Biology:
  • Investigated for its potential as an antimicrobial and antifungal agent.
  • Studied for its interactions with biological macromolecules.
Medicine:
  • Potential applications in drug development, particularly as a lead compound for the development of new therapeutics.
  • Studied for its anti-inflammatory and anticancer properties.
Industry:
  • Used in the development of new materials with unique properties.
  • Potential applications in the field of nanotechnology.

Mechanism of Action

The mechanism of action of 2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound (as above) C₂₄H₂₄N₄O₅S₂ 520.60 11-acetyl, 4-(furan-2-ylmethyl), N-(4-methoxyphenyl) Hypothesized anti-exudative/anti-inflammatory activity (preclinical)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1-3.21) Varies (C₁₄H₁₄N₆O₂S) ~330–400 Furan-2-yl, 1,2,4-triazole, variable R-groups (e.g., Cl, NO₂, OCH₃ at phenyl) Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium at 8 mg/kg)
2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide C₁₇H₁₇NO₃ 283.32 4-acetylphenoxy, o-tolyl Limited pharmacological data; primarily industrial/commercial use
2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[...]acetamide (ZINC9116207) C₂₈H₂₇N₅O₅S 553.61 Hydroxymethyl, 4-methoxyphenyl, 2-methylphenyl Unspecified biological activity; structural similarity suggests kinase inhibition

Key Findings

Anti-Exudative Activity :

  • The target compound shares structural motifs (furan, triazole/azatricyclo, and sulfanyl-acetamide) with derivatives 3.1–3.21 (Table 1), which demonstrated significant anti-exudative activity in preclinical models at 10 mg/kg, rivaling diclofenac sodium (8 mg/kg) . The addition of the 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to simpler phenyl derivatives.

Structural Optimization: Compared to 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide, the target compound’s tricyclic core and sulfur-containing linkages likely improve target affinity and pharmacokinetic properties. The o-tolyl derivative lacks evidence of anti-inflammatory activity, emphasizing the importance of the fused heterocyclic system .

QSAR and Computational Insights :

  • QSAR models () suggest that the target compound’s triazatricyclo core and furan-2-ylmethyl group contribute to enhanced bioactivity by optimizing steric and electronic interactions with hypothetical targets (e.g., cyclooxygenase or cytokine receptors). These models also highlight the critical role of the 4-methoxyphenyl group in reducing cytotoxicity .

Comparison with ZINC9116207 :

  • The hydroxymethyl and 2-methylphenyl substituents in ZINC9116207 () may confer distinct solubility or binding profiles compared to the target compound’s acetyl and furan groups. Both compounds, however, share a methoxyphenyl moiety, which is associated with improved membrane permeability .

Q & A

Advanced Research Question

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation products via LC-MS .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months, sampling monthly to track potency loss .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions .

What approaches elucidate the compound’s mechanism of action?

Advanced Research Question
Combine experimental and computational tools:

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics.
  • CRISPR-Cas9 knockout models : Identify target pathways in cellular assays .
  • Reaction intermediate analysis : Synthesize and test derivatives (e.g., replacing the furan group) to isolate pharmacophoric motifs .

What factors ensure successful scale-up from milligram to gram-scale synthesis?

Advanced Research Question

  • Reactor design : Optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD) .
  • Purification : Transition from column chromatography to recrystallization or continuous flow systems.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

How can interdisciplinary collaboration enhance biomedical applications?

Advanced Research Question

  • Chemical biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag the compound for cellular tracking .
  • Pharmacokinetic modeling : Partner with computational chemists to predict ADMET properties .
  • Translational studies : Collaborate with clinicians to design preclinical disease models (e.g., Alzheimer’s β-amyloid assays) .

What strategies improve reproducibility in synthesis and testing?

Advanced Research Question

  • Open-source protocols : Publish detailed synthetic steps, including failure analyses.
  • Batch documentation : Record lot-specific impurities using LC-HRMS and share via repositories .
  • Interlab studies : Coordinate round-robin testing to identify variability sources (e.g., solvent quality, instrument calibration) .

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